1-Hydrazino-4-morpholino phthalazine
CAS No.:
Cat. No.: VC13963310
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | (4-morpholin-4-ylphthalazin-1-yl)hydrazine |
| Standard InChI | InChI=1S/C12H15N5O/c13-14-11-9-3-1-2-4-10(9)12(16-15-11)17-5-7-18-8-6-17/h1-4H,5-8,13H2,(H,14,15) |
| Standard InChI Key | RYBFKEMETQEBDK-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NN=C(C3=CC=CC=C32)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a phthalazine ring system—a bicyclic framework with two nitrogen atoms—modified at the 1-position by a hydrazine group (-NH-NH₂) and at the 4-position by a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom). The IUPAC name, (4-morpholin-4-ylphthalazin-1-yl)hydrazine, reflects this substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₅O | |
| Molecular Weight | 245.28 g/mol | |
| Canonical SMILES | C1COCCN1C2=NN=C(C3=CC=CC=C32)NN | |
| PubChem CID | 20294659 |
The morpholine group enhances solubility in polar solvents, while the hydrazine moiety provides reactivity for further derivatization, such as condensation reactions with carbonyl compounds .
Synthesis and Derivatization
Challenges in Optimization
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions requires careful control of reaction conditions.
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Purification: The polar nature of morpholine and hydrazine groups complicates isolation, often necessitating chromatographic techniques.
| Compound | Target | IC₅₀/EC₅₀ | Cell Line | Source |
|---|---|---|---|---|
| Quinazoline-hydrazine 9 | EGFR | 3.1 nM | A549 | |
| 4-Phenyl-1-hydrazinophthalazine | PARP-1 | 12 µM | HeLa | |
| Phthalazinone derivatives | Angiogenesis | 50–100 nM | HUVEC |
Physicochemical Characterization
Spectroscopic Data
While experimental spectra for 1-hydrazino-4-morpholino phthalazine are unavailable, related compounds provide benchmarks:
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¹H NMR: Hydrazine protons typically resonate at δ 6.5–8.0 ppm, while morpholine protons appear as multiplets at δ 3.5–4.0 ppm .
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Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 245.28 is expected, with fragmentation patterns involving loss of morpholine (Δ m/z = 87) and hydrazine (Δ m/z = 32).
Solubility and Stability
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Solubility: High solubility in DMSO (>10 mM) and moderate solubility in water (≈1 mM) due to the morpholine group.
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Stability: Susceptible to oxidation in aqueous solutions; storage at -20°C under nitrogen is recommended .
Challenges and Future Directions
Knowledge Gaps
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Toxicity Profiles: No in vivo studies have assessed acute or chronic toxicity.
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Mechanistic Studies: The compound’s interaction with biological targets remains hypothetical.
Research Opportunities
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